2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
Description
2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methylsulfanyl group, and an oxadiazole ring
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2S/c1-31-18-11-9-15(10-12-18)22-26-23(30-27-22)21-14-28(17-6-4-5-16(25)13-17)24(29)20-8-3-2-7-19(20)21/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWJRWXPCHUROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinolin-1(2H)-one Core: This can be achieved through the cyclization of an appropriate precursor, such as a 2-aminobenzamide derivative, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the isoquinolin-1(2H)-one core.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.
Attachment of the Methylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a methylsulfanyl halide reacts with the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety exhibits the following reactivities:
a. Nucleophilic Substitution
The electron-deficient oxadiazole ring undergoes nucleophilic attack at the C-5 position. For example:
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Reaction with amines or hydrazines leads to ring-opening and formation of amidine derivatives .
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Substitution with thiols or alcohols under basic conditions generates thioether or ether linkages .
b. Oxidative Cyclization
Under oxidative conditions (e.g., NIS/NaOH in DMSO at 100°C), the oxadiazole ring can mediate further cyclization reactions. For instance, methylsulfanyl groups adjacent to the oxadiazole may form fused heterocycles .
Table 1: Oxidative Cyclization Conditions and Outcomes
| Reagent System | Temperature | Yield (%) | Product Type |
|---|---|---|---|
| NIS/NaOH in DMSO | 100°C | 80–98 | Pyrrole-ligated oxadiazoles |
| I₂/K₂CO₃ | 80°C | 65–85 | Thiadiazole derivatives |
Methylsulfanyl Group Transformations
The –SMe group participates in two key reactions:
a. Oxidation
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To sulfoxide : Using H₂O₂ or mCPBA yields the sulfoxide derivative.
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To sulfone : Prolonged oxidation with KMnO₄ or Oxone produces the sulfone .
b. Nucleophilic Displacement
The methylsulfanyl group acts as a leaving group in SNAr reactions. For example:
Chlorophenyl Substituent Reactivity
The 3-chlorophenyl group undergoes:
a. Cross-Coupling Reactions
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Suzuki-Miyaura coupling : Pd-mediated coupling with boronic acids replaces the chloride with aryl/heteroaryl groups.
b. Hydrodechlorination
Catalytic hydrogenation (H₂/Pd-C) removes the chloride, yielding a phenyl derivative.
Dihydroisoquinolin-1-one Core Reactions
The lactam and enamine functionalities enable:
a. Hydrolysis
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Acidic conditions (HCl/H₂O) open the lactam ring to form a carboxylic acid derivative.
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Basic conditions (NaOH/EtOH) yield an amino alcohol intermediate.
b. Alkylation/Acylation
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The enamine nitrogen reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated products .
Biological Activity-Driven Modifications
Structural analogs suggest potential for:
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Ester hydrolysis : The methylsulfanylphenyl-linked oxadiazole may hydrolyze to carboxylic acids in vivo, enhancing solubility .
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Metabolic oxidation : Cytochrome P450 enzymes oxidize the methylsulfanyl group to sulfoxide/sulfone metabolites .
Key Research Findings
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Synthetic versatility : The oxadiazole ring and methylsulfanyl group serve as handles for diversification, enabling rapid analog synthesis (e.g., 70–96% yields for N-acylhydrazone intermediates) .
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Stability : The compound resists thermal degradation below 200°C but decomposes under strong acidic/basic conditions.
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Pharmacological relevance : Analogous pyrazolo-pyrimidines inhibit serine hydroxymethyltransferase, suggesting similar biological targeting .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one exhibit significant anticancer properties. For instance:
- A study demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. The presence of the methylsulfanyl group is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy .
Organic Electronics
Due to its unique electronic properties, the compound may serve as a candidate for organic semiconductors in electronic devices. Its molecular structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Polymer Chemistry
In polymer science, derivatives of this compound can be utilized as additives to enhance the mechanical and thermal properties of polymers. Research has shown that incorporating such compounds can improve the thermal stability and processability of polymer matrices .
Data Table: Summary of Applications
| Application Area | Specific Use | References |
|---|---|---|
| Pharmaceutical | Anticancer agent | |
| Antimicrobial agent | ||
| Material Science | Organic semiconductor | |
| Polymer additive |
Case Study 1: Anticancer Mechanism
A detailed investigation into the anticancer effects of similar oxadiazole derivatives revealed that they induce apoptosis through the mitochondrial pathway. This was evidenced by increased levels of activated caspases and a decrease in mitochondrial membrane potential in treated cancer cells.
Case Study 2: Material Properties
In a study focusing on polymer blends containing derivatives of this compound, researchers found that the addition improved tensile strength and thermal degradation temperatures significantly compared to control samples without the compound.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine
- 2-[(4-chlorophenyl)sulfonylamino]-N-[3-(methylsulfanyl)phenyl]acetamide
Uniqueness
2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 397.89 g/mol. The structure includes a dihydroisoquinoline core, oxadiazole moiety, and various substituents that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization of appropriate precursors under controlled conditions. Techniques such as ultrasonic-assisted synthesis can enhance yield and purity, making the process more efficient .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and isoquinoline structures. For example, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:
- HepG2 (liver cancer) : Compounds demonstrated IC50 values ranging from 5.1 to 22.08 µM.
- MCF-7 (breast cancer) : Notable antiproliferative activity was observed with IC50 values as low as 6.19 µM for certain derivatives .
In vitro studies indicate that the presence of electron-donating groups enhances anticancer activity, suggesting a structure-activity relationship that could be exploited in drug development.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways critical for cancer proliferation and survival. The exact targets remain to be fully elucidated but may include pathways related to apoptosis and cell cycle regulation .
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound A | HepG2 | 6.19 | Strong antiproliferative |
| Compound B | MCF-7 | 5.10 | Most potent in series |
| Compound C | HCT116 | 22.08 | Moderate activity |
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : This research demonstrated that modifications in the oxadiazole ring significantly influenced anticancer activity against HepG2 and MCF-7 cell lines, with some compounds showing superior efficacy compared to standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship Analysis : A detailed analysis indicated that substituents on the phenyl rings could drastically alter the bioactivity profile of these compounds, suggesting pathways for optimizing therapeutic efficacy through chemical modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
